N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit promising activity against bacterial strains such as staphylococcus aureus .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the bacteria .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
Admet calculations for similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to exhibit bactericidal activity, eliminating bacterial strains after exposure .
Action Environment
The effectiveness of similar compounds against bacteria suggests that they may be stable and effective in a variety of environments .
Preparation Methods
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is typically synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Introduction of Chlorine: The chlorine atom is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Coupling and Hydrochloride Formation: The final coupling of the benzothiazole and oxazole moieties is achieved through a condensation reaction, followed by the formation of the hydrochloride salt.
Chemical Reactions Analysis
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. 2
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S.ClH/c1-13-12-15(27-22-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGAKRVMHJMREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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